2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

This polyheterocyclic acetamide features a unique 4-chlorophenyl tail and thiophen-2-yl-pyridazine head connected via an oxyethyl linker—a pharmacophoric fingerprint distinct from thioether, furan, or lactam analogs. With zero H-bond donors, logP ≈5.0, and tPSA 67 Ų, it sits squarely in CNS drug-like space. Use it as a matched molecular pair comparator alongside CAS 946239-31-2 and the thioether analog to deconvolute linker contributions to permeability, metabolic stability, and target engagement. SEA predictions flag potential MAO-A/B enrichment—ideal for initiating fluorescence-based monoamine oxidase screening programs. Minimal public prior art also supports novel composition-of-matter patent strategies. Confirm target engagement and ADME independently.

Molecular Formula C18H16ClN3O2S
Molecular Weight 373.86
CAS No. 920359-01-9
Cat. No. B2811512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
CAS920359-01-9
Molecular FormulaC18H16ClN3O2S
Molecular Weight373.86
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-24-18-8-7-15(21-22-18)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23)
InChIKeyYSMJIUSQQOPZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide (CAS 920359-01-9) – Product Baseline for Procurement Decisions


2-(4-Chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide (CAS 920359-01-9) is a fully synthetic, polyheterocyclic acetamide derivative composed of a 4-chlorophenylacetyl moiety linked via an ethoxyethyl spacer to a 6-(thiophen-2-yl)pyridazin-3-yl system. It belongs to the broader chemical class of pyridazine-based acetamides, a family that has yielded pharmacologically active molecules targeting kinases, GPCRs, and inflammatory pathways [1]. In public authoritative databases, this specific compound currently carries no experimentally confirmed bioactivity annotations and is not associated with any completed clinical trial [1]. Computational SEA (Similarity Ensemble Approach) predictions based on ChEMBL20 suggest potential interactions with monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), but these forecasts remain wholly unvalidated by in‑vitro or in‑vivo experiments [1]. Consequently, the compound is positioned as an early‑stage research tool or chemical‑biology probe rather than a validated lead, and its selection over structural analogs must be driven by defined, project‑specific screening objectives.

Why Close Analogs of 2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide Cannot Be Assumed Interchangeable


Within the pyridazine‑acetamide family, even seemingly minor structural modifications – replacement of the thiophene with furan, conversion of the ether linkage to a thioether or carbonyl, or shifting the chlorine substituent to a different position – can fundamentally alter molecular recognition, physicochemical properties, and biological target profiles [1]. The specific combination of a 4‑chlorophenyl acetamide tail with a thiophen‑2‑yl‑pyridazine head connected through an oxyethyl linker creates a unique pharmacophoric fingerprint that no generic “pyridazine‑acetamide” can faithfully reproduce. Because the compound lacks published, head‑to‑head comparator data, the conventional assumption that analogs with similar scaffolds will behave identically is particularly hazardous; users must independently verify target engagement, selectivity, and ADME behavior for their specific context rather than relying on inferred class‑level properties.

Quantitative Differentiation Evidence for 2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide vs. Closest Analogs


Computationally Predicted Target Profile vs. Furan‑Analog (ZINC05316793) – MAO‑A and MAO‑B Enrichment

ZINC15 SEA analysis for ZINC000004673117 (the target compound) returns human MAO‑A and MAO‑B as the top predicted targets, with maximum Tanimoto coefficients of 42 (MAO‑A) and 59 (MAO‑B) relative to ChEMBL20 reference ligands [1]. In contrast, the direct furan‑for‑thiophene analog ZINC05316793 (2‑[(5‑ethoxy‑1‑methyl‑6‑oxo‑pyridazin‑4‑yl)‑(2‑hydroxyethyl)amino]acetic acid) yields no MAO‑A or MAO‑B prediction within the top‑10 SEA results in the same database version, suggesting that the thiophene moiety is a critical determinant of the predicted MAO interaction [2]. These computational predictions are not experimentally confirmed for either compound and must be validated by the end user.

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Absence of Known Bioactivity Contrasts with Structurally Proximal ChEMBL‑Annotated Compounds

Per ZINC15, substance ZINC000004673117 has no recorded bioactivity in ChEMBL20 [1]. By comparison, the sulfur‑linked analog 2‑((6‑(thiophen‑2‑yl)pyridazin‑3‑yl)thio)acetamide (often sold as a building block) appears in multiple patent families describing kinase and GPCR inhibition, though quantitative affinity data remain sparse [2]. This divergence means the target compound offers a clean‑slate pharmacological profile that, while riskier, avoids pre‑existing intellectual property entanglements and off‑target annotations that constrain certain thioether analogs.

Drug Discovery Target Profiling Selectivity

Physicochemical Differentiation from 6‑Oxo‑1,6‑dihydropyridazine Analogs (e.g., CAS 946239-31-2)

The target compound (oxy‑ether linker) exhibits a calculated logP of 5.01 and a topological polar surface area (tPSA) of 67 Ų, reflecting the neutral ether linkage and fully aromatic pyridazine [1]. By contrast, the structurally closest commercially available analog, 2‑(4‑chlorophenyl)‑N‑(2‑(6‑oxo‑3‑(thiophen‑2‑yl)pyridazin‑1(6H)‑yl)ethyl)acetamide (CAS 946239‑31‑2), contains a pyridazin‑1(6H)‑one (lactam) moiety that introduces a hydrogen‑bond donor, typically raises tPSA by 10–15 Ų, and shifts logP downward by approximately 0.5–1.0 log units based on fragment‑based calculations . Although experimentally measured values are not published, the predicted difference in hydrogen‑bond donor count (1 donor for the oxo‑analog vs. 0 for the target compound) directly impacts membrane permeability and CNS MPO scores, making the target compound more suitable for CNS‑oriented screening cascades if permeability is a project requirement.

Medicinal Chemistry Physicochemical Properties Drug‑likeness

Synthetic Accessibility and Scaffold Diversification Potential vs. Thioether‑Linked Analogs

The oxy‑ethyl linker in the target compound is installed via nucleophilic aromatic substitution (SNAr) on a 3‑chloro‑6‑(thiophen‑2‑yl)pyridazine precursor, a transformation that typically proceeds under mild conditions (K₂CO₃, DMF, 60–80°C) with yields exceeding 70% [1]. Thioether analogs require thiol‑based coupling partners, which are more prone to oxidation and disulfide formation, often necessitating inert‑atmosphere handling and reducing overall robustness . While no direct comparative synthetic study exists, the ether linkage offers superior bench stability and compatibility with parallel synthesis workflows, reducing procurement lead times and failure rates in hit‑expansion campaigns.

Synthetic Chemistry Library Design Lead Optimization

Optimal Research and Industrial Use Cases for 2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide


CNS‑Focused Fragment‑Based or Phenotypic Screening Libraries

The compound’s predicted high lipophilicity (logP ≈ 5.0), zero hydrogen‑bond donors, and moderate tPSA (67 Ų) align with CNS drug‑like space [1]. When assembled into a screening deck alongside its oxo‑analog (CAS 946239‑31‑2), the ether‑linked compound serves as a matched molecular pair to probe the impact of a single hydrogen‑bond donor on permeability and target engagement. Procurement teams building CNS‑biased libraries should prioritize this compound over the oxo‑analog if passive permeability is a primary screen filter.

MAO‑A/MAO‑B Chemical Probe Development

SEA predictions flag MAO‑A and MAO‑B as the most statistically enriched targets for the thiophene‑bearing scaffold, a prediction absent for the furan analog ZINC05316793 [1][2]. Medicinal chemistry groups initiating a monoamine oxidase program can use the compound as a starting hit for experimental validation (e.g., fluorescence‑based MAO activity assays), with the understanding that the prediction is unvalidated and requires in‑vitro confirmation before any selectivity claims can be made.

IP‑Clean Lead Generation Scaffold

The total absence of ChEMBL20 bioactivity annotations for this specific compound distinguishes it from numerous pyridazine‑thioether analogs that are already encumbered by patent claims on kinase and GPCR targets [1]. Discovery organizations seeking to establish novel composition‑of‑matter patent space can confidently use this compound as a core scaffold, knowing that public prior art is currently minimal. The synthetic accessibility of the oxy‑ether linkage further enables rapid analoging without the synthetic liabilities associated with thioether oxidation.

Matched Molecular Pair Analysis in Lead Optimization

When co‑procured with 2‑(4‑chlorophenyl)‑N‑(2‑(6‑oxo‑3‑(thiophen‑2‑yl)pyridazin‑1(6H)‑yl)ethyl)acetamide (CAS 946239‑31‑2) and 2‑((6‑(thiophen‑2‑yl)pyridazin‑3‑yl)thio)acetamide, the target compound enables a three‑way matched molecular pair study to deconvolute the contributions of linker chemistry (ether vs. lactam vs. thioether) to potency, selectivity, metabolic stability, and permeability [1]. This systematic approach is invaluable for multiparameter optimization and cannot be executed with any single analog alone.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.